molecular formula C19H16F3N3O4S2 B2382137 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 921927-03-9

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2382137
CAS No.: 921927-03-9
M. Wt: 471.47
InChI Key: YKBZSMWUVBPQPA-UHFFFAOYSA-N
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Description

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonamide group, and a trifluoromethoxy phenyl group. Its molecular formula is C18H15F3N2O3S2, and it has a molecular weight of approximately 428.45 g/mol .

Preparation Methods

The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The thiazole ring and trifluoromethoxy phenyl group contribute to the compound’s binding affinity and specificity for its targets. These interactions can disrupt critical biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide include other sulfonamide derivatives and thiazole-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S2/c1-12-2-8-16(9-3-12)31(27,28)25-18-24-14(11-30-18)10-17(26)23-13-4-6-15(7-5-13)29-19(20,21)22/h2-9,11H,10H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBZSMWUVBPQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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